Cas no 3779-13-3 (Benzothiazole, 2-(methylsulfinyl)-6-nitro-)
Benzothiazole, 2-(methylsulfinyl)-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzothiazole, 2-(methylsulfinyl)-6-nitro-
- 2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole
- A918707
- DTXSID701281452
- AEAJFTVRQRHWGF-UHFFFAOYSA-N
- 2-(Methylsulfinyl)-6-nitrobenzothiazole
- 3779-13-3
- SCHEMBL11819240
- 2-Methylsulfinyl-6-nitrobenzthiazole
-
- Inchi: 1S/C8H6N2O3S2/c1-15(13)8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3
- InChI Key: AEAJFTVRQRHWGF-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=CC(=CC1=2)[N+](=O)[O-])S(C)=O
Computed Properties
- Exact Mass: 241.98208
- Monoisotopic Mass: 241.98198440g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 123Ų
Experimental Properties
- PSA: 73.1
Benzothiazole, 2-(methylsulfinyl)-6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003871-1g |
2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole |
3779-13-3 | 97% | 1g |
$517.00 | 2023-09-02 | |
| Chemenu | CM519214-1g |
2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole |
3779-13-3 | 97% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A534917-1g |
2-(Methylsulfinyl)-6-nitrobenzo[d]thiazole |
3779-13-3 | 97% | 1g |
$501.0 | 2025-04-19 |
Benzothiazole, 2-(methylsulfinyl)-6-nitro- Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Benzothiazole, 2-(methylsulfinyl)-6-nitro-
2-(Methylsulfinyl)-6-nitrobenzothiazole: A Comprehensive Overview
The compound Benzothiazole, 2-(methylsulfinyl)-6-nitro-, also known by its CAS number 3779-13-3, is a significant molecule in the field of organic chemistry. This compound belongs to the benzothiazole family, which has garnered considerable attention due to its versatile applications in various industries. The structure of this compound consists of a benzothiazole ring with substituents at positions 2 and 6, specifically a methylsulfinyl group and a nitro group, respectively. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of Benzothiazole, 2-(methylsulfinyl)-6-nitro- in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials. The methylsulfinyl group imparts electron-donating properties, while the nitro group introduces electron-withdrawing effects, creating a balance that enhances the molecule's reactivity in various reactions.
In terms of synthesis, the preparation of Benzothiazole, 2-(methylsulfinyl)-6-nitro- involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. For instance, the use of transition metal catalysts has been reported to facilitate key transformations in the synthesis pathway.
The application of this compound extends beyond material science. In pharmacology, derivatives of Benzothiazole have shown promise as potential drug candidates for treating various diseases. The nitro group in particular has been linked to anti-inflammatory and antioxidant properties, making it a valuable component in drug design.
Moreover, environmental scientists have investigated the degradation pathways of Benzothiazole derivatives under different conditions. Understanding these processes is crucial for assessing their environmental impact and developing sustainable practices for their use.
In conclusion, Benzothiazole, 2-(methylsulfinyl)-6-nitro- (CAS No. 3779-13-3) stands as a pivotal molecule with diverse applications across multiple disciplines. Its unique chemical structure and reactivity continue to drive innovative research and development efforts.
3779-13-3 (Benzothiazole, 2-(methylsulfinyl)-6-nitro-) Related Products
- 76151-63-8(Benzothiazole, 2-[(2-ethylhexyl)sulfonyl]-6-nitro-)
- 66777-88-6(Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro-)
- 19094-32-7(Benzothiazole,2-(ethylsulfonyl)-6-nitro-)
- 31311-83-8(Benzothiazole, 2-(ethylsulfinyl)-6-nitro-)
- 271775-18-9(Benzothiazole, 2-[[(4-nitrophenyl)methyl]sulfonyl]-)
- 76151-62-7(Benzothiazole, 6-nitro-2-(2-propenylsulfonyl)-)
- 3621-99-6(Benzothiazole,2-(methylthio)-6-nitro-)
- 66778-20-9(Benzothiazole, 2-[(1-methylethyl)sulfonyl]-6-nitro-)
- 21906-89-8(2-(butylsulfonyl)-6-nitro-1,3-benzothiazole)
- 21554-41-6(2-(methylsulfonyl)-6-nitrobenzothiazole)